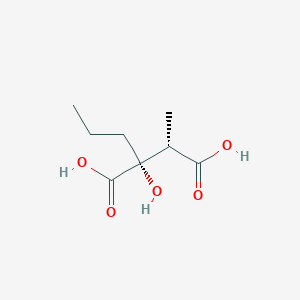
(2R,3S)-2-hydroxy-3-methyl-2-propylbutanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: (2R,3S)-isocitric acid can be synthesized through microbial fermentation using strains of the yeast Yarrowia lipolytica . The fermentation process involves the use of renewable plant oils, such as sunflower or rapeseed oil, as substrates . The isolation of (2R,3S)-isocitric acid from the fermentation solution can be achieved through selective adsorption on activated carbon, followed by elution with methanol . This method is energy-efficient and avoids the need for electrodialysis and distillation .
Industrial Production Methods: Industrial production of (2R,3S)-isocitric acid involves optimizing the fermentation conditions to maximize yield. This includes the use of natural, mutant, and recombinant strains of Yarrowia lipolytica . The process also involves the development of efficient methods for product isolation and purification to meet pharmacopeial standards .
化学反应分析
Types of Reactions: (2R,3S)-isocitric acid undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of (2R,3S)-isocitric acid include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from the reactions of (2R,3S)-isocitric acid include various chiral derivatives that are valuable in synthetic chemistry . These derivatives can be used as building blocks for more complex molecules .
科学研究应用
(2R,3S)-isocitric acid has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of various compounds . In biology, it plays a role in the regulation of erythroid development and the formation of erythrocytes . Industrially, it is used in the production of chiral derivatives and other valuable compounds .
作用机制
The mechanism of action of (2R,3S)-isocitric acid involves its role as an intermediate in the citric acid cycle . It is converted to alpha-ketoglutarate by the enzyme isocitrate dehydrogenase, which is a key step in the cycle . This conversion is essential for the production of energy in aerobic organisms . The molecular targets involved in this process include aconitase and isocitrate dehydrogenase .
相似化合物的比较
(2R,3S)-isocitric acid is similar to citric acid in its structure and properties . Other similar compounds include threo-D S-isocitric acid, threo-Ls-isocitric acid, erythro-D S-isocitric acid, and erythro-L S-isocitric acid . These compounds differ in their stereochemistry and specific roles in metabolic pathways .
属性
CAS 编号 |
873073-28-0 |
|---|---|
分子式 |
C8H14O5 |
分子量 |
190.19 g/mol |
IUPAC 名称 |
(2R,3S)-2-hydroxy-3-methyl-2-propylbutanedioic acid |
InChI |
InChI=1S/C8H14O5/c1-3-4-8(13,7(11)12)5(2)6(9)10/h5,13H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-,8-/m1/s1 |
InChI 键 |
WWDHZHGFJDPMDR-SVGQVSJJSA-N |
手性 SMILES |
CCC[C@@]([C@H](C)C(=O)O)(C(=O)O)O |
规范 SMILES |
CCCC(C(C)C(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)
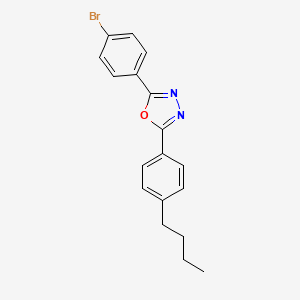
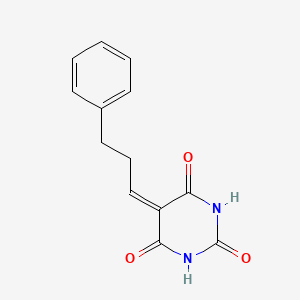
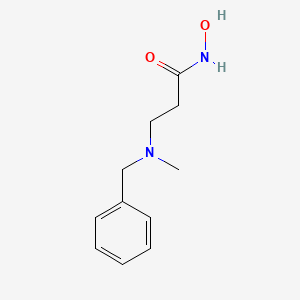
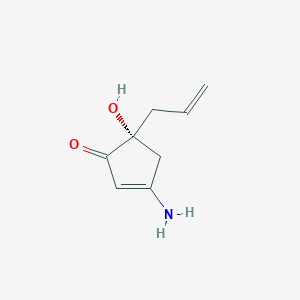
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)

![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)
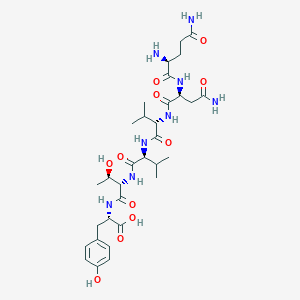
![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)
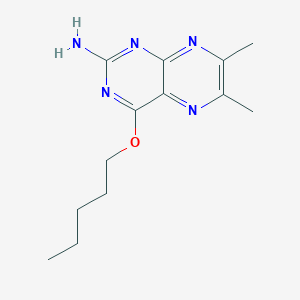
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)
